molecular formula C26H33NO5 B1669575 CP-868388 CAS No. 702681-67-2

CP-868388

Cat. No.: B1669575
CAS No.: 702681-67-2
M. Wt: 439.5 g/mol
InChI Key: CSLFIHDRJSTULR-JOCHJYFZSA-N
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Description

The compound identified by the Unique Ingredient Identifier (UNII) 999KY5ZIGB is known as CP-868388. It has the molecular formula C26H33NO5 and is recognized for its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This compound exhibits hypolipidemic and anti-inflammatory activities, making it a valuable tool in the study of dyslipidemia and related conditions .

Biochemical Analysis

Biochemical Properties

CP-868388 plays a crucial role in biochemical reactions by acting as a PPARα agonist. It has a high binding affinity with a Ki value of 10.8 nM . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. This compound interacts with PPARα, leading to the activation of this receptor and subsequent modulation of gene expression. This interaction enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and anti-inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By activating PPARα, this compound influences cell function in several ways. It enhances fatty acid oxidation in hepatocytes, leading to reduced lipid accumulation and improved lipid profiles . Additionally, this compound modulates cell signaling pathways, including those involved in inflammation and energy metabolism. It also affects gene expression by upregulating genes associated with lipid metabolism and downregulating pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PPARα, a nuclear receptor. Upon binding, this compound induces a conformational change in PPARα, facilitating its interaction with coactivators and the transcriptional machinery . This interaction promotes the transcription of target genes involved in lipid metabolism and anti-inflammatory responses. This compound also exhibits selectivity for PPARα over other PPAR isoforms, ensuring specific activation of PPARα-mediated pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . In vitro and in vivo studies have shown that this compound maintains its efficacy in modulating lipid metabolism and reducing inflammation over time. Long-term exposure to this compound has demonstrated sustained improvements in lipid profiles and anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates PPARα and improves lipid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways regulated by PPARα. Upon activation of PPARα, this compound enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and energy metabolism . This leads to increased breakdown of fatty acids, reduced lipid accumulation, and improved lipid profiles. This compound also modulates the expression of enzymes and cofactors involved in these metabolic pathways, further enhancing its effects on lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the liver, where it exerts its effects on lipid metabolism. This compound is also distributed to other tissues involved in lipid metabolism, such as adipose tissue and muscle . The compound’s distribution is influenced by its binding affinity to transporters and proteins that facilitate its uptake and localization within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the nucleus where PPARα is located . Upon entering the cell, this compound binds to PPARα in the nucleus, leading to the activation of this receptor and subsequent modulation of gene expression. The compound’s activity and function are closely linked to its localization within the nucleus, where it interacts with the transcriptional machinery to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-868388 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One of the methods involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to prepare a mother liquor with a concentration of 40 mg/mL . Further details on the specific synthetic routes and reaction conditions are proprietary and may require consultation with specialized chemical databases or suppliers.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. Specific details on industrial production methods are often proprietary and may require access to industrial chemical production resources.

Chemical Reactions Analysis

Types of Reactions

CP-868388 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CP-868388 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    LY518674: Another PPARα agonist with similar hypolipidemic effects.

    T0070907: A selective PPARγ antagonist with different biological activities.

    EPI-001: A selective androgen receptor modulator with distinct therapeutic applications.

Uniqueness of CP-868388

This compound is unique in its potent and selective activation of PPARα, leading to robust hypolipidemic and anti-inflammatory effects. Its specific molecular structure and binding affinity distinguish it from other PPAR agonists and modulators, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLFIHDRJSTULR-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044034
Record name (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702681-67-2
Record name CP-868388
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702681672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CP-868388
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999KY5ZIGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 3-[3-(1-Benzyloxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester (1.07 g, 2.02 mmol), potassium carbonate (0.56 g, 4.04 mmol), methanol (15 mL) and water (3 mL) was heated at reflux for 3 h, cooled to room temperature and concentrated under reduced pressure. The resulting residue was taken up in water (150 mL), acidified with 1N aqueous hydrochloric acid and extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resultant oil was eluted through a 20 g plug of silica with 300 mL methylene chloride then 300 mL ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to yield 835 mg (94%) of 3-[3-(1-carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester as a clear glassy solid.
Name
3-[3-(1-Benzyloxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-[3-(1-ethoxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester (6.23 g, 13.32 mmol), potassium carbonate (3.68 g, 26.64 mmol), methanol (100 mL) and water (20 mL) was heated at reflux for 3 h, cooled to room temperature and concentrated under reduced pressure. The resulting residue was taken up in water (250 mL), acidified with 1N aqueous hydrochloric acid and extracted with ethyl acetate (2×200 mL). The combined organic extracts were washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, concentrated under reduced pressure to provide 5.86 g (99%) of 3-[3-(1-carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester as a clear glassy solid.
Name
3-[3-(1-ethoxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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